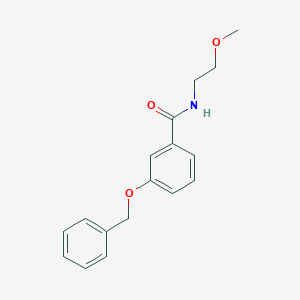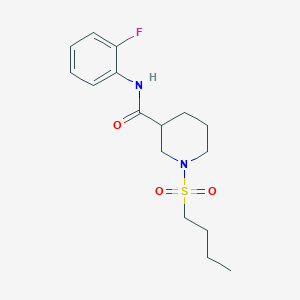
3-(benzyloxy)-N-(2-methoxyethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(benzyloxy)-N-(2-methoxyethyl)benzamide, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BMB belongs to the class of benzamide derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects.
作用机制
The mechanism of action of 3-(benzyloxy)-N-(2-methoxyethyl)benzamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 3-(benzyloxy)-N-(2-methoxyethyl)benzamide has been shown to inhibit the activity of enzymes, such as PI3K and AKT, which are involved in cell survival and proliferation. It also activates the MAPK/ERK pathway, which is involved in cell differentiation and apoptosis. Additionally, 3-(benzyloxy)-N-(2-methoxyethyl)benzamide has been shown to modulate the expression of various genes and proteins involved in inflammation, apoptosis, and cell cycle regulation.
Biochemical and Physiological Effects:
3-(benzyloxy)-N-(2-methoxyethyl)benzamide has been shown to have various biochemical and physiological effects, including:
1. Inhibition of cancer cell growth: 3-(benzyloxy)-N-(2-methoxyethyl)benzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Reduction of inflammation: 3-(benzyloxy)-N-(2-methoxyethyl)benzamide reduces the production of pro-inflammatory cytokines and mediators, such as TNF-α and prostaglandin E2.
3. Analgesic effects: 3-(benzyloxy)-N-(2-methoxyethyl)benzamide reduces pain and inflammation in animal models of pain.
4. Neuroprotective effects: 3-(benzyloxy)-N-(2-methoxyethyl)benzamide protects against oxidative stress and neuroinflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
3-(benzyloxy)-N-(2-methoxyethyl)benzamide has several advantages and limitations for lab experiments, including:
Advantages:
1. 3-(benzyloxy)-N-(2-methoxyethyl)benzamide is relatively easy to synthesize using commercially available materials.
2. 3-(benzyloxy)-N-(2-methoxyethyl)benzamide has shown promising results in various scientific research applications, including anticancer, anti-inflammatory, and neuroprotective activities.
3. 3-(benzyloxy)-N-(2-methoxyethyl)benzamide has a relatively low toxicity profile and is well-tolerated in animal models.
Limitations:
1. 3-(benzyloxy)-N-(2-methoxyethyl)benzamide has limited solubility in water, which can make it difficult to administer in vivo.
2. 3-(benzyloxy)-N-(2-methoxyethyl)benzamide has a relatively short half-life in vivo, which can limit its therapeutic potential.
3. 3-(benzyloxy)-N-(2-methoxyethyl)benzamide has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet established.
未来方向
There are several future directions for the research and development of 3-(benzyloxy)-N-(2-methoxyethyl)benzamide, including:
1. Optimization of the synthesis method to improve the yield and purity of 3-(benzyloxy)-N-(2-methoxyethyl)benzamide.
2. Investigation of the pharmacokinetics and pharmacodynamics of 3-(benzyloxy)-N-(2-methoxyethyl)benzamide in vivo to optimize dosing and administration.
3. Evaluation of the safety and efficacy of 3-(benzyloxy)-N-(2-methoxyethyl)benzamide in human clinical trials for various diseases, including cancer, inflammation, and neurodegenerative diseases.
4. Development of novel formulations and delivery systems to improve the solubility and bioavailability of 3-(benzyloxy)-N-(2-methoxyethyl)benzamide.
5. Investigation of the mechanism of action of 3-(benzyloxy)-N-(2-methoxyethyl)benzamide at the molecular and cellular levels to identify new targets for drug development.
In conclusion, 3-(benzyloxy)-N-(2-methoxyethyl)benzamide is a promising chemical compound that has shown potential in various scientific research applications, including anticancer, anti-inflammatory, and neuroprotective activities. Further research is needed to optimize the synthesis method, evaluate the safety and efficacy of 3-(benzyloxy)-N-(2-methoxyethyl)benzamide in human clinical trials, and identify new targets for drug development.
合成方法
3-(benzyloxy)-N-(2-methoxyethyl)benzamide can be synthesized using a multi-step process starting from commercially available materials. The synthesis involves the reaction of 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methoxyethylamine in the presence of triethylamine to yield the amide product. Finally, the benzyl ether group is introduced using benzyl bromide and potassium carbonate in dimethylformamide. The overall yield of the synthesis is around 40%.
科学研究应用
3-(benzyloxy)-N-(2-methoxyethyl)benzamide has shown potential in various scientific research applications, including but not limited to:
1. Anticancer activity: 3-(benzyloxy)-N-(2-methoxyethyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways.
2. Anti-inflammatory and analgesic activity: 3-(benzyloxy)-N-(2-methoxyethyl)benzamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It reduces the production of pro-inflammatory cytokines and mediators, such as TNF-α and prostaglandin E2.
3. Neuroprotective activity: 3-(benzyloxy)-N-(2-methoxyethyl)benzamide has been shown to protect against oxidative stress and neuroinflammation in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(2-methoxyethyl)-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-20-11-10-18-17(19)15-8-5-9-16(12-15)21-13-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTMDONDSRQSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3-phenylmethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one](/img/structure/B5497548.png)
![3-ethyl-6-iodo-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5497549.png)
![7-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5497550.png)
![N-[1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5497568.png)

![4-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]pyridine](/img/structure/B5497578.png)

![1-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5497597.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea](/img/structure/B5497599.png)
![N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5497608.png)
![1'-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5497612.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5497616.png)
![{4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-3-morpholinyl}acetic acid](/img/structure/B5497623.png)
![N,N,4-trimethyl-3-{2-[(5-methylpyridin-3-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5497651.png)